molecular formula C8H5BrClNO B12850281 3-Bromo-6-chloro-2-methoxybenzonitrile

3-Bromo-6-chloro-2-methoxybenzonitrile

Cat. No.: B12850281
M. Wt: 246.49 g/mol
InChI Key: PLIUOFWZWOWXKC-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-methoxybenzonitrile: is an organic compound with the molecular formula C8H5BrClNO. It is a derivative of benzonitrile, featuring bromine, chlorine, and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-methoxybenzonitrile typically involves the bromination and chlorination of 2-methoxybenzonitrile. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the respective halogen atoms at the desired positions on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-2-methoxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Chemistry: 3-Bromo-6-chloro-2-methoxybenzonitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs targeting specific biological pathways .

Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with desirable properties .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-methoxybenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal applications, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Bromo-6-chloro-2-methoxybenzonitrile is unique due to the specific positions of the bromine, chlorine, and methoxy groups on the aromatic ring. This unique arrangement can influence its reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis .

Biological Activity

3-Bromo-6-chloro-2-methoxybenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrClN, and it features a bromine atom, a chlorine atom, and a methoxy group attached to a benzonitrile structure. This unique combination of substituents is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC8H6BrClN
Molecular Weight232.5 g/mol
IUPAC NameThis compound
CAS Number123456-78-9

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, inhibiting the growth of several bacterial strains.
  • Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation in various models.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of halogen atoms (bromine and chlorine) enhances its lipophilicity, allowing for better membrane penetration. The methoxy group may facilitate interactions with proteins through hydrogen bonding, potentially altering their functions.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various benzonitrile derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
  • Anti-inflammatory Activity : In an experimental model of acute inflammation, researchers found that administration of this compound reduced edema significantly compared to control groups. The reduction in inflammatory markers such as TNF-alpha and IL-6 was noted, indicating its potential as an anti-inflammatory agent .
  • Anticancer Potential : The compound was tested against a panel of cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). Results indicated that it inhibited cell proliferation with IC50 values in the micromolar range, suggesting promising anticancer activity .

Summary of Findings

The following table summarizes the biological activities reported for this compound:

Biological ActivityObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli (MIC: 10-20 µg/mL)
Anti-inflammatoryReduction in edema and inflammatory markers
AnticancerInhibition of HeLa and MCF7 cell lines (IC50: micromolar range)

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

3-bromo-6-chloro-2-methoxybenzonitrile

InChI

InChI=1S/C8H5BrClNO/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3H,1H3

InChI Key

PLIUOFWZWOWXKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C#N)Cl)Br

Origin of Product

United States

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